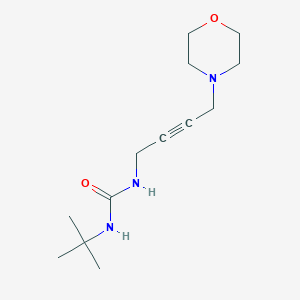

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is an organic compound that features a urea moiety substituted with a tert-butyl group and a morpholinobutynyl group. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include:

- Solvent: Common solvents include dichloromethane or tetrahydrofuran.

- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen or the alkyne moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a more saturated urea derivative.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action for compounds like 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea often involves interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the morpholinobutynyl group may enhance binding affinity or specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-(Tert-butyl)-3-(4-piperidinobut-2-yn-1-yl)urea: Similar structure but with a piperidine ring instead of morpholine.

1-(Tert-butyl)-3-(4-azepanobut-2-yn-1-yl)urea: Features an azepane ring.

1-(Tert-butyl)-3-(4-thiomorpholinobut-2-yn-1-yl)urea: Contains a thiomorpholine ring.

Uniqueness

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other similar compounds

Actividad Biológica

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound that has attracted attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O, with a molecular weight of approximately 226.30 g/mol. The compound features a tert-butyl group and a morpholino moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may act on various biological targets. For instance, studies on related urea derivatives have shown their potential as inhibitors of fibroblast growth factor receptors (FGFR) in cancer cells, particularly in metastatic triple-negative breast cancer (TNBC) models . This mechanism is crucial as FGFR signaling is often dysregulated in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of urea derivatives. Specifically, compounds designed to inhibit FGFR1 demonstrated significant cytotoxicity against TNBC cell lines and the ability to cross the blood-brain barrier, suggesting potential for treating brain metastases . The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance potency and selectivity against cancer cells.

TRPV1 Antagonism

Another area of interest is the role of similar compounds as TRPV1 antagonists. TRPV1 is a receptor involved in pain signaling and inflammatory responses. Compounds that effectively antagonize TRPV1 can provide analgesic effects with reduced side effects compared to traditional pain medications . The SAR studies suggest that specific structural features in urea derivatives can improve their binding affinity to TRPV1.

Case Studies

Case Study 1: FGFR Inhibition in TNBC

A series of novel urea-based compounds were synthesized and tested for their ability to inhibit FGFR1. Among these, certain derivatives showed an IC50 value indicating potent inhibition, which correlated with their structural modifications. The study demonstrated that these compounds could potentially serve as therapeutic agents against metastatic breast cancer .

Case Study 2: TRPV1 Modulation

A study focused on the development of TRPV1 antagonists revealed that specific urea derivatives exhibited selective antagonism towards capsaicin activation while minimizing proton activation effects. This selectivity is critical for developing safer pain management therapies .

Data Tables

| Compound Name | Molecular Formula | IC50 (nM) | Target |

|---|---|---|---|

| Urea Derivative A | C12H18N4O | 2.31 | TRPV1 |

| Urea Derivative B | C12H18N4O | 5.00 | FGFR1 |

Propiedades

IUPAC Name |

1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRAYMYAKXVCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC#CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.